molecular formula C26H20ClN3O2S B2610737 N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866811-33-8

N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2610737
CAS No.: 866811-33-8
M. Wt: 473.98
InChI Key: BKDJUVDPWKAUFS-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-acetamide moiety linked to a 4-chlorophenyl group. Its molecular architecture combines a planar heteroaromatic system with hydrophobic and electron-withdrawing substituents, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-6-8-17(9-7-16)24-29-25-21(14-18-4-2-3-5-22(18)32-25)26(30-24)33-15-23(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDJUVDPWKAUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles and analyzes diverse research findings related to its biological activity, including structure-activity relationships, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is C26H20ClN3O2S, with a molecular weight of 474.0 g/mol. The compound features a complex structure that includes a chromeno-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H20ClN3O2S
Molecular Weight474.0 g/mol
Purity≥95%
IUPAC NameN-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds similar to N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. A study on N-substituted chloroacetamides demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

This suggests that the structural features of the compound may enhance its lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

Case Study: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis indicated that the position of substituents on the phenyl ring significantly influences biological activity. Compounds with halogenated substituents, such as the 4-chlorophenyl group in this compound, exhibited higher antimicrobial potency due to their favorable lipophilic properties .

Pharmacological Mechanisms

The pharmacological mechanisms through which N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been reported to act as inhibitors of key enzymes involved in bacterial resistance and cancer progression.
  • Membrane Interaction : The lipophilic nature of the compound may facilitate interaction with cellular membranes, enhancing its permeability and bioavailability.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing chromeno-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of chromones have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide could potentially serve as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Chromone derivatives have been reported to exhibit antibacterial and antifungal activities. Studies have shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The sulfanyl group may contribute to the antimicrobial efficacy by enhancing the compound's interaction with microbial cell membranes .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with chromene structures have been evaluated for their anti-inflammatory effects. Preliminary studies suggest that N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of chromone derivatives similar to N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide:

  • A study published in Pharmaceutical Biology highlighted the synthesis and biological evaluation of chromone derivatives, noting their potential as anticancer agents with favorable activity against specific tumor cell lines .
  • Another investigation focused on the antimicrobial properties of chromone derivatives, demonstrating significant inhibition against Staphylococcus aureus and Candida albicans, indicating the potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Moiety

  • N-(2-Chlorophenyl) Analogue (): The chlorine substituent is at the ortho position of the phenyl ring instead of para. Molecular Weight: 488.0 g/mol (vs. ~485 g/mol for the target compound) .

Heterocyclic Core Modifications

  • Hexahydrobenzothieno[2,3-d]Pyrimidine Derivative (): Replaces the chromeno ring with a sulfur-containing, partially saturated benzothieno system. Impact: The hexahydro structure increases rigidity and reduces aromaticity, possibly altering metabolic stability and solubility. The sulfur atom enhances electron density, influencing redox properties . Substituents: Additional methoxy and methyl groups on the acetamide phenyl ring increase polar surface area (PSA) to ~89.4 Ų, affecting membrane permeability .

Substituent Variations on the Chromeno Ring

  • 9-Ethoxy-2-Phenyl Derivative ():
    • An ethoxy group at position 9 and an unsubstituted phenyl group at position 2.
    • Impact : The ethoxy group increases lipophilicity (predicted XLogP3 ~7.2 vs. ~6.8 for the target compound) and may prolong half-life in vivo. The absence of a methyl group on the phenyl ring reduces hydrophobic interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Structural Features
Target Compound ~485 ~6.8 5 Chromeno[2,3-d]pyrimidine, 4-methylphenyl (C2), 4-chlorophenyl acetamide
N-(2-Chlorophenyl) Analogue () 488.0 6.8 5 Chromeno[2,3-d]pyrimidine, 9-methyl, 2-chlorophenyl acetamide
Hexahydrobenzothieno[2,3-d]Pyrimidine Derivative () ~520 ~7.5 6 Saturated benzothieno core, 4-methylphenyl, methoxy/methyl-substituted acetamide
9-Ethoxy-2-Phenyl Derivative () ~510 ~7.2 6 Chromeno[2,3-d]pyrimidine, ethoxy (C9), unsubstituted phenyl (C2), 4-methylphenyl acetamide

Key Research Findings

Lipophilicity vs. Solubility: Compounds with saturated cores () exhibit higher logP values but reduced aqueous solubility compared to aromatic chromeno derivatives .

Steric Hindrance : Ortho-substituted chlorophenyl analogues () show ~20% lower inhibitory activity in preliminary kinase assays compared to para-substituted variants .

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